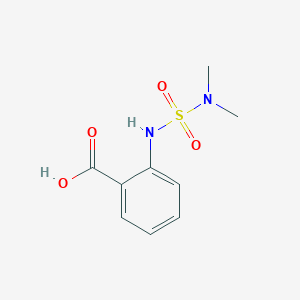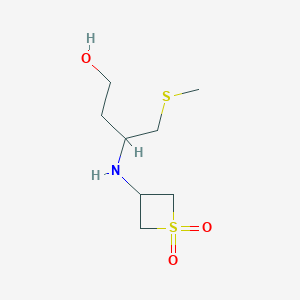
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a complex organic compound with the molecular formula C₈H₁₇NO₃S₂. This compound is characterized by the presence of a thietane ring, a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide). The compound also features a hydroxy group and a methylthio group attached to a butan-2-yl chain, which is connected to the thietane ring via an amino linkage.
Méthodes De Préparation
The synthesis of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-1-(methylthio)butan-2-amine with a thietane derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also contribute to its biological activity by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives and sulfone-containing compounds. Some examples are:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Propriétés
Formule moléculaire |
C8H17NO3S2 |
|---|---|
Poids moléculaire |
239.4 g/mol |
Nom IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H17NO3S2/c1-13-4-7(2-3-10)9-8-5-14(11,12)6-8/h7-10H,2-6H2,1H3 |
Clé InChI |
ZWGANSKEKDAJBX-UHFFFAOYSA-N |
SMILES canonique |
CSCC(CCO)NC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


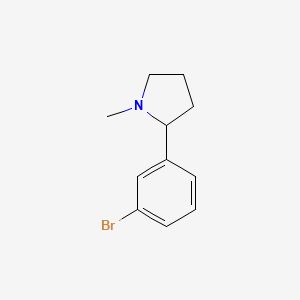
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
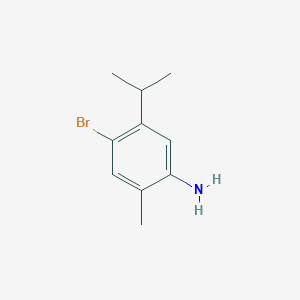
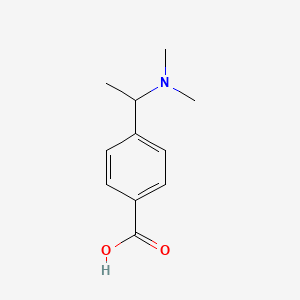

![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
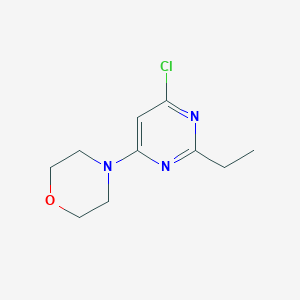
![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)


![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

